6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide
Description
Systematic IUPAC Nomenclature and CAS Registry Number
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is systematically named according to IUPAC rules as This compound . This nomenclature reflects its bicyclic pyrazine core, where positions 2 and 3 are substituted with carboxamide groups (-CONH₂), and position 6 bears a ketone functional group (C=O). The CAS Registry Number assigned to this compound is 73403-52-8 , a unique identifier for precise chemical tracking and regulatory compliance .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 73403-52-8 |
| Common Synonyms | Pyrazine-2,3-dicarboxamide (partial tautomer) |
Structural Isomerism and Tautomeric Forms
The compound exhibits tautomerism due to the presence of conjugated π-systems and labile hydrogen atoms. Two primary tautomeric forms are observed:
- Keto-amide tautomer : The dominant form features a pyrazine ring with a ketone group at position 6 and carboxamide groups at positions 2 and 3 .
- Enol-imidic acid tautomer : A minor form arises through keto-enol tautomerization, where the ketone converts to an enol (-OH), and one amide group shifts to an imidic acid (-NH-O-) configuration .
Table 2: Tautomeric Forms
| Tautomer | Structural Features | Stability |
|---|---|---|
| Keto-amide | -C=O at position 6; -CONH₂ at 2,3 | Thermodynamically favored |
| Enol-imidic acid | -C-OH at position 6; -C(NH)O at 2 or 3 | Less stable, transient |
Additionally, structural isomerism is limited due to the fixed positions of substituents on the pyrazine ring. However, resonance stabilization delocalizes electrons across the ring, creating partial double-bond character between nitrogen and carbon atoms .
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₆H₆N₄O₃ , derived from its pyrazine backbone (C₄H₄N₂) and two carboxamide groups (each contributing CONH₂) . The molecular weight is 182.14 g/mol , calculated as follows:
Calculation:
- Carbon (C): 6 × 12.01 = 72.06
- Hydrogen (H): 6 × 1.01 = 6.06
- Nitrogen (N): 4 × 14.01 = 56.04
- Oxygen (O): 3 × 16.00 = 48.00
- Total : 72.06 + 6.06 + 56.04 + 48.00 = 182.16 g/mol (theoretical) .
Table 3: Compositional Analysis
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 6 | 72.06 |
| H | 6 | 6.06 |
| N | 4 | 56.04 |
| O | 3 | 48.00 |
| Total | 182.16 |
Minor discrepancies between theoretical and experimental molecular weights (e.g., 182.14 vs. 182.16) arise from isotopic variations and measurement precision . The compound’s planar structure and hydrogen-bonding capacity (PSA = 131.93 Ų) further influence its physicochemical behavior .
Properties
IUPAC Name |
6-oxo-1H-pyrazine-2,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c7-5(12)3-4(6(8)13)10-2(11)1-9-3/h1H,(H2,7,12)(H2,8,13)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRQDHNGCIPVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504551 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73403-52-8 | |
| Record name | 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80504551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrothermal Synthesis (Adapted from Pyridine Analogues)
A notable green and efficient method for synthesizing related heterocycles involves hydrothermal reactions under sealed conditions with water as the solvent:
| Parameter | Details |
|---|---|
| Reactants | 2-Chloro-5-trifluoromethylpyridine (0.54 g), Water (17 mL) |
| Reactor | 25 mL jacketed hydrothermal reaction kettle |
| Temperature | 100–180 °C |
| Reaction Time | 24–72 hours |
| Cooling | Natural cooling to room temperature |
| Product Isolation | White flaky crystals obtained by filtration and drying |
| Yield | >80% |
This method yields stable crystals with low thermal stress and minimal internal defects, suitable for long-term storage at room temperature. The use of water as a solvent makes it environmentally friendly and operationally simple.
Multi-Step Chemical Synthesis via Substituted Dihydropyridines
A diversity-oriented synthesis approach reported for 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides involves:
- Starting from dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate.
- Reaction with primary amines to form 1-substituted methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates.
- Conversion to 4-tosyloxy and 4-chloro derivatives.
- Suzuki-Miyaura cross-coupling to introduce aryl groups.
- Hydrolysis of esters followed by amidation with various amines to yield carboxamide derivatives.
This multi-step synthetic route allows for the generation of libraries of substituted dihydropyridine carboxamides, which can be adapted for pyrazine analogues by modifying starting materials and reaction conditions.
One-Pot Multicomponent Reactions
Recent advances in heterocyclic chemistry demonstrate the use of one-pot, multi-component reactions (MCRs) for synthesizing dihydropyrazine derivatives:
- Reaction of substituted aromatic aldehydes, ethyl acetoacetate, hydrazine hydrate, and phenylacetonitrile.
- Catalysis by sodium hydrogen sulfate in ethanol-water mixtures.
- Reflux at 80 °C for 20–30 minutes.
- Products isolated by filtration with yields of 80–87%.
This method is simple, environmentally friendly, and avoids column chromatography, making it attractive for rapid synthesis of complex dihydropyrazine derivatives.
Comparative Table of Preparation Methods
Detailed Research Findings and Notes
- The hydrothermal method produces stable crystals with fewer defects, which is beneficial for both storage and downstream applications.
- The multi-step synthetic route allows for extensive functionalization, which is valuable in medicinal chemistry for structure-activity relationship studies.
- The one-pot MCR approach is efficient for rapid generation of derivatives but may require optimization for specific substitution patterns on the pyrazine ring.
- No direct industrial-scale production protocols for this compound are currently documented, but the hydrothermal and MCR methods show promise for scale-up due to their simplicity and green chemistry aspects.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine compounds.
Scientific Research Applications
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved often include the modulation of biochemical processes essential for cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Similar in structure but with a pyrimidine ring instead of a pyrazine ring.
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a pyridazine ring.
Uniqueness
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new drugs and materials .
Biological Activity
6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide (CAS No. 73403-52-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . It features a pyrazine ring with two carboxamide groups, contributing to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses. For instance, it may inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 through pathways involving NF-κB and MAPK .
- Cytotoxicity : Some studies have indicated that 6-Oxo-1,6-dihydropyrazine derivatives can induce cytotoxic effects in various cancer cell lines, suggesting potential applications in oncology .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
- Cytokine Inhibition : The compound's ability to reduce TNF-α and IL-6 levels indicates a mechanism involving the inhibition of inflammatory signaling pathways .
- Cellular Pathways : It may also influence cellular pathways related to apoptosis and cell proliferation, which are critical in cancer therapy .
Research Findings and Case Studies
Several studies have investigated the biological activity of 6-Oxo-1,6-dihydropyrazine derivatives:
Q & A
Q. What are the optimized synthetic routes for 6-Oxo-1,6-dihydropyrazine-2,3-dicarboxamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) using diaminomaleonitrile (DAMN), ketones/aldehydes, and isocyanides. AlCl₃ has been demonstrated as an efficient catalyst for analogous 1,6-dihydropyrazine derivatives, achieving high yields under mild conditions . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Purification via column chromatography using ethyl acetate/hexane gradients is recommended.
Q. How can structural characterization of this compound be performed to confirm its purity and tautomeric forms?
- Methodological Answer : Use a combination of advanced spectroscopic techniques:
- NMR : ¹H/¹³C NMR to identify proton environments and carbon frameworks. For tautomerism analysis, ¹⁵N NMR can resolve nitrogen hybridization states (e.g., distinguishing NH vs. carbonyl groups) .
- Mass Spectrometry : TOF-MS (e.g., m/z 349 [M⁺ + H] for related pyrazine carboxamide ligands) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding stability and reactivity.
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer : Conduct solubility assays in polar (water, DMSO) and nonpolar solvents (chloroform, hexane) using UV-Vis spectroscopy. Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C, monitoring degradation via HPLC at 254 nm.
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures.
Advanced Research Questions
Q. How does this compound interact with biomolecules like DNA or serum albumin, and what methodologies are suitable for quantifying these interactions?
- Methodological Answer :
- DNA Binding : Employ fluorescence quenching assays using ethidium bromide (EB)-DNA complexes. Calculate binding constants (Kb) via Stern-Volmer plots .
- BSA Interaction : Use circular dichroism (CD) to monitor conformational changes in BSA upon ligand binding. Synchronous fluorescence spectroscopy can identify Trp/Tyr residue perturbations .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding events.
Q. What strategies can be employed to evaluate the compound’s potential as a kinase inhibitor (e.g., CDK5) or antimicrobial agent?
- Methodological Answer :
- Kinase Inhibition : Perform in vitro kinase assays using recombinant CDK5/p35. Measure IC₅₀ values via ADP-Glo™ Kinase Assay, comparing to known inhibitors (e.g., flavopiridol) .
- Antimicrobial Screening : Use microbroth dilution assays against Mycobacterium tuberculosis (H37Rv strain). Minimum inhibitory concentrations (MICs) can be determined in Middlebrook 7H9 media .
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps, dipole moments) influencing reactivity .
- Molecular Docking : Dock the compound into target protein active sites (e.g., CDK5 or Mtb iron acquisition enzymes) using AutoDock Vina. Prioritize derivatives with improved binding scores and ADMET profiles.
Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar dihydropyrazine derivatives?
- Methodological Answer :
- Meta-analysis : Systematically compare datasets from PubMed-indexed studies (e.g., antitubercular vs. anticancer activities) using tools like RevMan to identify confounding variables (e.g., assay conditions, bacterial strains) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications at the pyrazine core (e.g., substituting carboxamide with dicarbonitrile) and test in parallel assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
